molecular formula C13H19NO3S B14839958 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide

5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide

Cat. No.: B14839958
M. Wt: 269.36 g/mol
InChI Key: DEXTYVGXDVOCIA-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide: is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl chloride with 2-hydroxybenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.

Major Products:

    Oxidation: Formation of cyclohexylmethyl ketone or aldehyde derivatives.

    Reduction: Formation of cyclohexylmethyl amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with certain enzymes, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexylmethyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    Cyclohexylmethylamine: Similar in structure but lacks the hydroxybenzenesulfonamide moiety.

    2-Hydroxybenzenesulfonamide: Lacks the cyclohexylmethyl group.

    Cyclohexylmethyl sulfonamide: Similar but lacks the hydroxy group on the benzene ring.

Uniqueness: 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexylmethyl and hydroxybenzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

5-(cyclohexylmethyl)-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c14-18(16,17)13-9-11(6-7-12(13)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H2,14,16,17)

InChI Key

DEXTYVGXDVOCIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)O)S(=O)(=O)N

Origin of Product

United States

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